Edotecarin

Description

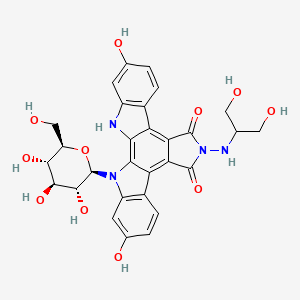

This compound is a synthetic indolocarbazole with antineoplastic activity. This compound inhibits the enzyme topoisomerase I through stabilization of the DNA-enzyme complex and enhanced single-strand DNA cleavage, resulting in inhibition of DNA replication and decreased tumor cell proliferation. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

13-(1,3-dihydroxypropan-2-ylamino)-6,20-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O11/c34-7-10(8-35)31-33-27(42)20-18-13-3-1-11(37)5-15(13)30-22(18)23-19(21(20)28(33)43)14-4-2-12(38)6-16(14)32(23)29-26(41)25(40)24(39)17(9-36)44-29/h1-6,10,17,24-26,29-31,34-41H,7-9H2/t17-,24-,25+,26-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVPQBFHUJZJCS-NTKFZFFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870123 | |

| Record name | Edotecarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174402-32-5 | |

| Record name | Edotecarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174402-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edotecarin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174402325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edotecarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edotecarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDOTECARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V8X590XDP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Edotecarin's Mechanism of Action on Topoisomerase I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edotecarin (formerly J-107088) is a potent, non-camptothecin inhibitor of human DNA topoisomerase I, an essential enzyme for resolving DNA topological stress during replication and transcription. As an indolocarbazole derivative, this compound distinguishes itself from the camptothecin class of topoisomerase I inhibitors through a more stable drug-enzyme-DNA complex and a different DNA cleavage sequence preference. This guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with topoisomerase I, the downstream cellular consequences, and the experimental methodologies used to elucidate these processes. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this anticancer agent.

Core Mechanism: Topoisomerase I Poisoning

This compound functions as a topoisomerase I "poison." Unlike catalytic inhibitors that prevent the enzyme from binding to or cleaving DNA, this compound stabilizes the transient covalent complex formed between topoisomerase I and DNA, known as the cleavage complex.[1][2][3] This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme.[1][2] The persistence of these single-strand breaks is cytotoxic, particularly to rapidly dividing cancer cells. During the S-phase of the cell cycle, the collision of the replication fork with the this compound-stabilized cleavage complex leads to the conversion of the single-strand break into a highly lethal, irreversible double-strand break.[4] This DNA damage triggers downstream signaling cascades that ultimately induce cell cycle arrest and apoptosis.[5]

A key feature of this compound is the enhanced stability of the cleavage complexes it induces compared to those formed by camptothecin and its derivatives.[1][3] This prolonged stabilization contributes to its potent antitumor activity.

Quantitative Data Summary

The following tables summarize the in vitro potency and cytotoxic activity of this compound across various assays and cell lines.

| Parameter | Value | Cell Line/System | Assay Type |

| Topoisomerase I Inhibition | |||

| IC50 (Single-Strand DNA Cleavage) | 50 nM | Purified Human Topoisomerase I | DNA Cleavage Assay |

| IC50 (Formation of Topo I-DNA Complex) | 4.8 nM | P388/S (Murine Leukemia) | Proteinase K/SDS Precipitation |

| Cytotoxicity (IC50) | |||

| A2780 (Human Ovarian Carcinoma) | 6.5 nM | Sulforhodamine B (SRB) Assay (72h) | |

| DLD-1 (Human Colon Adenocarcinoma) | 840 nM | Not Specified (72h) | |

| GLC4 (Human Small Cell Lung Cancer) | Not Specified | Not Specified | |

| MKN-45 (Human Gastric Adenocarcinoma) | Not Specified | Not Specified | |

| NCI-H460 (Human Non-Small Cell Lung Cancer) | Not Specified | Not Specified | |

| P388/S (Murine Leukemia) | Not Specified | Not Specified (72h) |

Signaling Pathways and Cellular Fate

The induction of persistent DNA double-strand breaks by this compound activates cellular DNA damage response (DDR) pathways, leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

Topoisomerase I inhibitors are known to induce cell cycle arrest, primarily at the G2/M phase, to prevent cells with damaged DNA from proceeding through mitosis. This arrest is mediated by the activation of checkpoint kinases which inactivate the cyclin B1/CDK1 complex, a key driver of mitotic entry. While the specific effects of this compound on cyclin B1 and CDK1 levels have not been detailed in available literature, the G2/M arrest is a well-established consequence of topoisomerase I poisoning.

Apoptotic Pathway

The accumulation of irreparable DNA damage ultimately triggers programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is the primary route of apoptosis induced by DNA-damaging agents. While direct experimental evidence for this compound's specific effects on Bcl-2 family proteins is limited, the general mechanism involves the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Topoisomerase I DNA Cleavage Assay

Principle: This assay measures the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex, resulting in the accumulation of single-strand DNA breaks. A radiolabeled DNA substrate is incubated with topoisomerase I and the test compound. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.

Materials:

-

Purified human topoisomerase I

-

Oligonucleotide substrate with a high-affinity topoisomerase I cleavage site

-

[γ-³²P]ATP or [α-³²P]ddATP for 3'-end labeling

-

T4 Polynucleotide Kinase (for 5'-end labeling) or Terminal Deoxynucleotidyl Transferase (for 3'-end labeling)

-

Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/ml BSA)

-

This compound stock solution in DMSO

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Proteinase K

Procedure:

-

DNA Substrate Preparation: End-label the oligonucleotide substrate with ³²P using the appropriate enzyme and purification method.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, radiolabeled DNA substrate, and varying concentrations of this compound (or vehicle control).

-

Enzyme Addition: Add purified topoisomerase I to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution containing a protein denaturant (e.g., SDS).

-

Protein Digestion: Treat with Proteinase K to digest the covalently bound topoisomerase I.

-

Electrophoresis: Denature the samples by heating and load them onto a denaturing polyacrylamide gel.

-

Visualization: After electrophoresis, expose the gel to a phosphor screen or X-ray film to visualize the cleaved DNA fragments. The intensity of the cleavage band corresponds to the amount of stabilized cleavage complex.

Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle-only control.

-

MTT Addition: Remove the drug-containing medium and add fresh medium containing MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer (containing Ca²⁺)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time to induce apoptosis. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Experimental and Logical Workflow

The characterization of a topoisomerase I inhibitor like this compound typically follows a logical progression of experiments, from initial screening to in-depth mechanistic studies.

Conclusion

This compound is a potent topoisomerase I poison with a distinct mechanism of action compared to camptothecin derivatives. Its ability to form highly stable cleavage complexes leads to robust induction of DNA damage, cell cycle arrest, and apoptosis in cancer cells. The in-depth understanding of its molecular interactions and cellular consequences, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design of novel therapeutic strategies and combination therapies involving this promising anticancer agent. Further research to elucidate the specific signaling pathways modulated by this compound will provide deeper insights into its antitumor activity and potential biomarkers for patient selection.

References

- 1. The design and discovery of topoisomerase I inhibitors as anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A patent review of topoisomerase I inhibitors (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Edotecarin Structure-Activity Relationship: A Technical Deep Dive for Drug Development Professionals

An in-depth analysis of the indolocarbazole alkaloid, Edotecarin, reveals key structural motifs crucial for its potent topoisomerase I inhibitory and cytotoxic activities. This guide provides a comprehensive overview of its structure-activity relationships (SAR), detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

This compound is a potent, non-camptothecin inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces single-strand DNA breaks, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[1][2] Extensive research into its indolocarbazole scaffold has elucidated critical structural features that govern its biological activity, offering a roadmap for the design of next-generation topoisomerase I inhibitors.

Quantitative Structure-Activity Relationship (SAR)

The primary focus of this compound SAR studies has been the modification of the amino alcohol side chain at the N6-position of the indolocarbazole core. Replacement of the 1,3-dihydroxy-2-propylamino moiety with various arylmethylamino groups has yielded analogues with significantly enhanced potency. The following table summarizes the in vitro activity of key this compound analogues against human topoisomerase I and various cancer cell lines.

| Compound | R Group (at N6-position) | Topoisomerase I Inhibition IC50 (µM) | Cytotoxicity IC50 (µM) |

| P388 | |||

| This compound (1) | 1,3-dihydroxy-2-propylamino | 0.23 | 0.18 |

| 22g | 2-Pyridylmethylamino | 0.041 | 0.032 |

| 22m | 3-Pyridylmethylamino | 0.038 | 0.029 |

| 23c | 4-Pyridylmethylamino | 0.055 | 0.045 |

| 21a | Benzylamino | 0.15 | 0.11 |

| 21f | 4-Fluorobenzylamino | 0.088 | 0.065 |

| 21k | 4-Methoxybenzylamino | 0.12 | 0.093 |

Data extracted from Sunami, S., et al. (2009). Synthesis and biological activities of topoisomerase I inhibitors, 6-arylmethylamino analogues of this compound. Journal of Medicinal Chemistry, 52(10), 3225-3237.

Key SAR Insights:

-

Replacement of the dihydroxypropylamino side chain at the N6 position with arylmethylamino groups generally leads to increased potency.

-

Pyridylmethylamino substituents (22g, 22m, 23c) are particularly effective, demonstrating a 4- to 6-fold increase in topoisomerase I inhibition and a corresponding increase in cytotoxicity compared to this compound.

-

The position of the nitrogen atom in the pyridine ring influences activity, with the 3-pyridylmethyl analogue (22m) showing the most potent inhibitory effects.

-

Substitution on the phenyl ring of the benzylamino moiety also modulates activity, with electron-withdrawing groups like fluorine (21f) enhancing potency more than electron-donating groups like methoxy (21k).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogues.

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by human topoisomerase I.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL bovine serum albumin.

-

Test compounds (dissolved in DMSO)

-

0.5 M EDTA

-

10x Gel loading buffer: 25% Ficoll 400, 0.1% bromophenol blue, 0.1% xylene cyanol.

-

1% Agarose gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide (10 mg/mL stock)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and supercoiled plasmid DNA (final concentration 0.25 µg per reaction).

-

Add the test compound at various concentrations (typically a serial dilution). The final DMSO concentration should not exceed 1%.

-

Initiate the reaction by adding human topoisomerase I (e.g., 1 unit per reaction).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Terminate the reaction by adding 0.5 M EDTA.

-

Add 10x gel loading buffer to each reaction.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in TAE buffer until the bromophenol blue dye has migrated approximately two-thirds of the gel length.

-

Stain the gel with ethidium bromide solution (0.5 µg/mL) for 30 minutes.

-

Destain the gel in distilled water for 30 minutes.

-

Visualize the DNA bands under UV light. The supercoiled (unrelaxed) and relaxed DNA forms will migrate differently.

-

Quantify the intensity of the supercoiled DNA band. The IC50 value is the concentration of the compound that inhibits 50% of the DNA relaxation.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., P388, HCT116, A549)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

After the incubation period, add MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plates at 37°C for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Science

The following diagrams illustrate the key concepts in this compound's mechanism and evaluation.

References

An In-Depth Technical Guide to the In Vitro Antitumor Activity of Edotecarin

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro characterization of Edotecarin, a potent indolocarbazole antitumor agent. It details the compound's mechanism of action, summarizes its cytotoxic efficacy across various cancer cell lines, outlines key experimental protocols for its evaluation, and illustrates its impact on cellular signaling pathways.

Core Mechanism of Action

This compound is a novel, non-camptothecin inhibitor of topoisomerase I.[1] Its primary antitumor activity stems from its ability to interfere with DNA replication in cancer cells.[1][2] Unlike some related compounds, this compound does not possess protein kinase inhibitory properties.[3]

The core mechanism involves:

-

Targeting Topoisomerase I: this compound specifically targets DNA topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[1][4]

-

Stabilizing the Cleavage Complex: The drug intercalates into DNA and stabilizes the covalent complex formed between topoisomerase I and DNA.[1][3] This action prevents the enzyme from re-ligating the single-strand DNA break it creates.[1] The DNA-topoisomerase I complexes induced by this compound are noted to be more stable than those induced by camptothecin.[3]

-

Inducing DNA Damage: The stabilized complex leads to an accumulation of single-strand DNA breaks.[1][3] When the replication fork collides with this complex, it results in the formation of irreversible double-strand breaks.

-

Inhibiting DNA Replication: This accumulation of DNA damage effectively inhibits DNA replication, which in turn halts cell proliferation.[1][4] The antitumor activity of this compound has been found to be less cell cycle-dependent than other topoisomerase I inhibitors.[3]

-

Triggering Cell Death: The extensive DNA damage ultimately triggers cellular signaling pathways that lead to cell cycle arrest and apoptosis (programmed cell death).[2]

Data Presentation: In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines.[5] The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line.[6] The IC50 values for this compound generally fall within the nanomolar to low micromolar range.[5][7]

| Cell Line | Cancer Type | IC50 Value (nM) | Assay Method | Reference |

| A2780 | Ovarian | 6.5 | Sulforhodamine B (SRB) | [8] |

| GLC4 | Small Cell Lung | 0.8 | Sulforhodamine B (SRB) | [8] |

| NCI-H460 | Non-Small Cell Lung | 193 | Sulforhodamine B (SRB) | [8] |

| DLD-1 | Colon | 840 | Not Specified | [8] |

| MKN-45 | Gastric | 70 | Not Specified | [8] |

| P388/S | Murine Leukemia | 4.8 | Colorimetric (Tetrazolium) | [8] |

| SKBR-3 | Breast | 8 | Not Specified | [7] |

| BT20 | Breast | ~30,000 | Not Specified | [7] |

| General | 31 Human Cancer Lines | 1.5 - 390 | Not Specified | [5] |

Experimental Protocols

The in vitro characterization of this compound involves several key experimental assays to determine its efficacy and mechanism of action.

Cytotoxicity Assay (e.g., Sulforhodamine B - SRB)

This assay is used to determine the cytotoxic effects of this compound and calculate IC50 values.[8][9]

-

Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Expose cells to a serial dilution of this compound for a specified period (e.g., 72 hours).[8]

-

Cell Fixation: Gently fix the cells with trichloroacetic acid (TCA) to attach them to the bottom of the wells.

-

Staining: Stain the fixed cells with Sulforhodamine B, a dye that binds to total cellular protein.

-

Wash and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Reading: Measure the absorbance (optical density) at a specific wavelength (e.g., 510 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Plot cell viability against drug concentration to determine the IC50 value.[6]

Topoisomerase I-Mediated DNA Cleavage Assay

This assay directly measures this compound's ability to inhibit Topoisomerase I by stabilizing the cleavage complex.[10]

-

Substrate Preparation: Use a uniquely 3'-radiolabeled DNA substrate.[10]

-

Reaction Mixture: Incubate the DNA substrate with purified human Topoisomerase I enzyme in the presence of varying concentrations of this compound.

-

Equilibrium: Allow the enzyme and DNA to establish a cleavage/religation equilibrium.[10] The inhibitor traps the enzyme in a covalent complex with the 3'-end of the cleaved DNA.

-

Denaturation: Stop the reaction using a denaturing agent (e.g., SDS) to trap the covalent complexes.

-

Electrophoresis: Separate the DNA fragments using denaturing polyacrylamide gel electrophoresis.[10]

-

Visualization: Visualize the radiolabeled DNA bands using autoradiography. An increase in the intensity of cleaved DNA fragments compared to the control indicates Topoisomerase I inhibition.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression. Topoisomerase I inhibitors often induce cell cycle arrest, particularly in the S and G2/M phases.[11][12]

-

Cell Treatment: Culture cells and treat them with this compound at a relevant concentration (e.g., near the IC50 value) for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide - PI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the DNA content of each cell.

-

Data Analysis: Generate a histogram to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the S and G2/M phases would indicate cell cycle arrest.[11][12]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in an Annexin V binding buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for approximately 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells promptly using a flow cytometer.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.[12]

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor activity of this compound in breast carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Irinotecan induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]

The Discovery and Development of Edotecarin: A Technical Guide for Cancer Researchers

An In-depth Overview of the Preclinical and Clinical Journey of a Novel Topoisomerase I Inhibitor

Introduction

Edotecarin (formerly known as J-107088) is a potent, semi-synthetic indolocarbazole derivative that has been investigated for its therapeutic potential in oncology.[1] Structurally distinct from the camptothecin class of topoisomerase I inhibitors, this compound demonstrated a unique preclinical profile with broad-spectrum antitumor activity.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Chemical Profile

This compound emerged from a medicinal chemistry program focused on the development of novel indolocarbazole-based antitumor agents.[1] It is a derivative of the natural product NB-506.[1] Unlike camptothecins, this compound's structure is not susceptible to the hydrolysis of a lactone ring, which was hypothesized to contribute to a more stable and potent inhibition of its molecular target.[1]

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA torsional strain during replication and transcription.[1][4] The catalytic cycle of topoisomerase I involves the cleavage of one DNA strand, allowing the DNA to unwind, followed by the religation of the cleaved strand.[5] this compound stabilizes the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[1][5] This stabilization prevents the religation of the single-strand break, leading to an accumulation of DNA lesions.[1] When a replication fork encounters this stabilized complex, it results in the formation of a double-strand break, a highly lethal event for the cell that triggers apoptosis.[5]

The interaction of this compound with the topoisomerase I-DNA complex is more stable than that of camptothecin, contributing to its potent antitumor activity.[1]

Preclinical Evaluation

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The 50% inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| A2780 | Ovarian | 6.5 |

| DLD-1 | Colon | 840 |

| SKBR-3 | Breast | 8 |

| BT20 | Breast | ~30,000 |

| HCT-116 | Colon | Additive effect with 5-FU |

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines. [4][6][7]

In Vivo Antitumor Efficacy

Preclinical studies in xenograft models have consistently shown the significant antitumor activity of this compound as a single agent and in combination with other chemotherapeutics.

| Animal Model | Cancer Type | Treatment and Dose | Outcome |

| Mice with intracranial D-456MG glioma | Brain | Not specified | 83% increase in survival |

| HCT-116 xenograft mice | Colon | 3 mg/kg to 100 mg/kg | Tumor growth delays from 10.45 to 24.83 days |

| SKBR-3 xenograft mice | Breast | 30 mg/kg and 150 mg/kg (single dose and weekly) | Significant antitumor activity |

| SKBR-3 xenograft mice | Breast | 3 mg/kg and 30 mg/kg with docetaxel | Greater tumor growth delays than single agents |

| SKBR-3 xenograft mice | Breast | 3 mg/kg with capecitabine | More than additive effects |

Table 2: Summary of In Vivo Antitumor Efficacy of this compound. [4][6]

Clinical Development

This compound has undergone several Phase I and Phase II clinical trials to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.

Pharmacokinetics

Pharmacokinetic parameters were determined in Phase I studies.

| Dose | Cmax (ng/mL) | Half-life (hours) | MTD (mg/m²) | Recommended Phase II Dose (mg/m²) |

| 13 mg/m² (2-hour IV infusion every 21 days) | 103 ± 17 | ~20 | 15 | 13 |

| 6 mg/m² with 5-FU/LV | - | ~25 (Cycle 1), ~20 (Cycle 2) | Not declared | - |

Table 3: Pharmacokinetic Parameters of this compound in Phase I Clinical Trials. [2][7][8]

Clinical Efficacy and Safety

Clinical trials have shown modest antitumor activity and a manageable safety profile.

| Clinical Trial | Phase | Cancer Type(s) | Key Findings |

| NCT00072332 | I | Esophageal, Gastric, Solid Tumors | MTD established at 15 mg/m² every 3 weeks. Dose-limiting toxicities included infection, febrile neutropenia, and gastrointestinal issues. Unconfirmed tumor regression was observed in patients with gastric and esophageal cancer. |

| Phase I Study (Yamada et al.) | I | Advanced Solid Tumors | Recommended Phase II dose of 13 mg/m² every 21 days. Dose-limiting toxicities were primarily hematological. |

| Phase I Study (Goff et al.) | I | Advanced Solid Tumors | MTD was 15 mg/m². One confirmed partial response in a patient with bladder cancer. |

| Phase I Combination Study | I | Advanced/Metastatic Solid Tumors | This compound combined with 5-FU/LV. Dose-limiting toxicities were mainly neutropenia. One confirmed complete response in a patient with hepatocellular carcinoma. |

Table 4: Summary of Key Clinical Trials of this compound. [2][4][7][8]

Experimental Protocols

Topoisomerase I DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.

Methodology:

-

DNA Substrate Preparation: A DNA fragment (e.g., a linearized plasmid or a specific oligonucleotide) is uniquely radiolabeled at the 3'-end, typically using [α-³²P]dideoxyATP and terminal deoxynucleotidyl transferase.[3]

-

Reaction Mixture: The radiolabeled DNA substrate is incubated with purified human topoisomerase I in a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL BSA) in the presence of varying concentrations of this compound or a vehicle control.[9]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the formation of cleavable complexes.[10]

-

Reaction Termination: The reaction is stopped by the addition of sodium dodecyl sulfate (SDS) to a final concentration of 0.2% (w/v) and proteinase K to a final concentration of 0.1 mg/mL, followed by incubation at 37°C for 30 minutes to digest the protein.[10]

-

Electrophoresis: The DNA samples are denatured and separated by denaturing polyacrylamide gel electrophoresis.

-

Visualization and Analysis: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA fragments. The intensity of the bands corresponding to cleaved DNA is quantified to determine the extent of topoisomerase I inhibition.[3]

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 2,000-20,000 cells/well) and allowed to attach overnight.[1][4]

-

Drug Treatment: The cells are treated with a range of concentrations of this compound and incubated for a period of 72 to 96 hours.[4]

-

Cell Fixation: The culture medium is removed, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for at least 1 hour at 4°C.[2]

-

Washing: The plates are washed multiple times with water to remove the TCA and air-dried.[11]

-

Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[2]

-

Removal of Unbound Dye: The plates are washed with 1% (v/v) acetic acid to remove unbound SRB dye and then air-dried.[2]

-

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.[2]

-

Absorbance Reading: The absorbance is read on a microplate reader at a wavelength of 540 nm.[2]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC50 value is determined.

HCT-116 Subcutaneous Xenograft Model

This in vivo model is used to evaluate the antitumor efficacy of this compound in a setting that mimics a solid tumor.

Methodology:

-

Cell Preparation: HCT-116 human colon carcinoma cells are cultured in vitro, harvested during the exponential growth phase, and resuspended in a suitable medium, often mixed with Matrigel.[8]

-

Tumor Implantation: A specific number of cells (e.g., 1 x 10⁷ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[8][12]

-

Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Tumor volume is calculated using the formula: V = (Length x Width²)/2.[12]

-

Drug Administration: Once the tumors reach a predetermined size (e.g., 50-150 mm³), the mice are randomized into treatment and control groups. This compound is administered, typically intravenously, according to a specific dose and schedule.[8]

-

Efficacy Evaluation: The primary endpoint is often tumor growth delay, which is the difference in the time it takes for the tumors in the treated and control groups to reach a specific size. Other endpoints may include tumor regression and survival.[4]

-

Toxicity Assessment: The toxicity of the treatment is monitored by measuring body weight changes and observing the general health of the animals.[6]

Conclusion

This compound is a potent indolocarbazole topoisomerase I inhibitor with a distinct chemical structure and a strong preclinical rationale for its development as a cancer therapeutic. It demonstrated significant antitumor activity in a wide range of in vitro and in vivo models. While clinical studies have shown a manageable safety profile, its efficacy as a single agent has been modest. The preclinical data suggesting synergistic effects with other chemotherapeutic agents may represent the most promising avenue for the future clinical application of this compound or its analogs. This technical guide provides a comprehensive summary of the key data and methodologies related to the discovery and development of this compound, serving as a valuable resource for the cancer research community.

References

- 1. zellx.de [zellx.de]

- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. targetedonc.com [targetedonc.com]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 7. Establishment of an Orthotopic and Metastatic Colorectal Cancer Mouse Model Using a Tissue Adhesive-Based Implantation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. inspiralis.com [inspiralis.com]

- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 12. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]

Edotecarin in Solution: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edotecarin is a potent, non-camptothecin indolocarbazole inhibitor of topoisomerase I, a key enzyme in DNA replication and transcription.[1][2][3] As with many complex organic molecules intended for pharmaceutical use, understanding its chemical properties and stability in solution is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the known chemical properties and stability profile of this compound in solution, based on publicly available data and established principles of pharmaceutical chemistry. Due to the limited availability of detailed experimental data in the public domain, this guide also incorporates predicted properties and outlines general experimental protocols for stability assessment based on industry best practices for analogous compounds.

Chemical and Physical Properties

This compound is a synthetic indolocarbazole with a complex heterocyclic structure.[1] Its chemical name is 13-[(1,3-dihydroxypropan-2-yl)amino]-6,20-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.0²,¹⁰.0⁴,⁹.0¹¹,¹⁵.0¹⁷,²²]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione.[4] A summary of its key physicochemical properties is presented in Table 1. It is important to note that some of these properties are predicted based on computational models due to the absence of extensive, publicly available experimental data.

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₈N₄O₁₁ | [4] |

| Molecular Weight | 608.55 g/mol | [5] |

| Appearance | Yellow to orange solid | [5] |

| Predicted Water Solubility | 1.58 mg/mL | [1] |

| Predicted logP | -0.11 | [1] |

| Predicted pKa (Strongest Acidic) | 8.82 | [1] |

| Predicted pKa (Strongest Basic) | 2.44 | [1] |

Table 1: Summary of Physicochemical Properties of this compound

Stability in Solution

The stability of this compound in solution is a critical factor for its formulation as a parenteral drug product. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. The stability of this compound is influenced by several factors, including pH, temperature, and light.

pH-Dependent Stability

While a detailed experimental pH-rate profile for this compound is not publicly available, it is anticipated that its stability is significantly influenced by pH due to the presence of multiple ionizable functional groups and labile moieties within its structure. The indolocarbazole core and the glycosidic linkage are potentially susceptible to hydrolysis under acidic or basic conditions.

A hypothetical pH-rate profile for a compound like this compound would likely show a region of optimal stability in the acidic to neutral pH range, with increased degradation at both lower and higher pH values.

Temperature Stability

Available data on the storage of this compound indicate its sensitivity to temperature. As a solid, it is recommended to be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[5] In solution, the recommended storage conditions are even more stringent: -80°C for up to 6 months or -20°C for up to 1 month.[5] These recommendations strongly suggest that this compound undergoes degradation at a significant rate at ambient and refrigerated temperatures when in solution.

| Storage Condition | Duration |

| Powder | |

| -20°C | 3 years |

| 4°C | 2 years |

| In Solvent | |

| -80°C | 6 months |

| -20°C | 1 month |

Table 2: Recommended Storage Conditions for this compound [5]

Photostability

Specific photostability studies for this compound are not detailed in the available literature. However, many complex organic molecules, particularly those with aromatic and conjugated systems like the indolocarbazole core of this compound, are susceptible to photodegradation. Exposure to light, especially ultraviolet (UV) radiation, can lead to the formation of degradation products. Therefore, it is standard practice to protect solutions of such compounds from light.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The most probable degradation routes include hydrolysis and oxidation.

Hydrolysis

The glycosidic bond linking the sugar moiety to the indolocarbazole core is a likely site for acid-catalyzed hydrolysis. Additionally, the amide-like structures within the polycyclic system could be susceptible to hydrolysis under strongly acidic or basic conditions.

Figure 1: Potential Hydrolytic Degradation Pathways of this compound.

Oxidation

The phenolic hydroxyl groups and the tertiary amine functionalities present in the this compound molecule are potential sites for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.

Experimental Protocols for Stability Assessment

Due to the lack of published, specific experimental protocols for this compound, this section outlines a general approach for assessing the stability of a potent, injectable anticancer agent in solution, based on ICH guidelines and common industry practices.

Stability-Indicating HPLC Method Development

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. This method must be able to separate the intact drug from its degradation products and any formulation excipients.

Figure 2: Workflow for Stability-Indicating HPLC Method Development.

Protocol Outline:

-

Chromatographic System: A reverse-phase C18 column is typically a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is common for complex molecules. The pH of the aqueous phase should be optimized for peak shape and resolution.

-

Detection: A photodiode array (PDA) detector is recommended to monitor the parent drug and any degradation products at multiple wavelengths.

-

Forced Degradation Studies: To ensure the method is stability-indicating, the drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method must be able to resolve the parent peak from all major degradation peaks.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Solution Stability Study Design

A formal solution stability study should be conducted on the drug product in its proposed formulation and container closure system.

| Condition | Temperature | Humidity | Duration |

| Long-term | 5°C ± 3°C | N/A | 12 months |

| Accelerated | 25°C ± 2°C | 60% RH ± 5% RH | 6 months |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |

Table 3: Example ICH Conditions for Stability Testing of a Refrigerated Product

Protocol Outline:

-

Sample Preparation: Prepare solutions of this compound in the desired formulation vehicle at the intended concentration.

-

Storage: Store the samples in the proposed container closure system under various conditions as per ICH guidelines (e.g., long-term, accelerated, and intermediate storage conditions). Samples should also be stored under refrigeration (2-8°C) and at controlled room temperature (e.g., 25°C). Photostability studies should be conducted according to ICH Q1B.

-

Time Points: Samples should be pulled at predetermined time points (e.g., 0, 1, 3, 6, 9, 12 months for long-term studies).

-

Analysis: At each time point, samples should be analyzed for:

-

Appearance (color, clarity, precipitation)

-

pH

-

Assay of this compound (using the validated stability-indicating HPLC method)

-

Quantitation of degradation products

-

-

Data Evaluation: The data should be evaluated to determine the shelf-life of the product under the tested storage conditions.

Formulation Considerations to Enhance Stability

Given the potential for hydrolysis and oxidation, several formulation strategies can be employed to enhance the stability of this compound in solution:

-

pH Control: Formulating the drug product at the pH of maximum stability, as determined by a pH-rate profile study, is crucial. Buffering agents can be used to maintain the desired pH.

-

Excipient Selection: Excipients should be carefully selected to ensure they are compatible with this compound and do not catalyze its degradation.

-

Antioxidants: The inclusion of antioxidants, such as ascorbic acid or sodium metabisulfite, may be considered to mitigate oxidative degradation.

-

Lyophilization: For long-term storage, lyophilization (freeze-drying) of the drug product can significantly improve its stability by removing water, which is often a key reactant in degradation pathways. The lyophilized product would then be reconstituted with a suitable diluent prior to administration.

Figure 3: Logical Relationship between Stability Factors and Formulation Strategies.

Conclusion

This compound is a promising anticancer agent whose development into a stable and effective drug product relies on a thorough understanding of its chemical properties and stability in solution. While detailed experimental data is limited in the public domain, the available information and an understanding of its chemical structure allow for the prediction of its stability profile and potential degradation pathways. The key factors influencing its stability in solution are likely to be pH, temperature, and light. Appropriate formulation strategies, including pH optimization, the use of antioxidants, and potentially lyophilization, will be critical to ensuring the quality, efficacy, and safety of an this compound drug product. Further experimental studies are necessary to fully elucidate its degradation kinetics and to establish optimal formulation and storage conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Phase I and pharmacokinetic study of this compound, a novel topoisomerase I inhibitor, administered once every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C29H28N4O11 | CID 9808998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Edotecarin: A Non-Camptothecin Topoisomerase I Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Edotecarin (formerly J-107088) is a potent, semi-synthetic indolocarbazole derivative that acts as a non-camptothecin inhibitor of human DNA topoisomerase I. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, and relevant experimental protocols. This compound stabilizes the covalent complex between topoisomerase I and DNA, leading to single-strand DNA breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells. Unlike camptothecin-based inhibitors, this compound exhibits a distinct DNA cleavage pattern and greater stability of the enzyme-DNA complex, suggesting a different mode of interaction and potential advantages in overcoming certain forms of drug resistance. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

DNA topoisomerase I is a critical enzyme involved in DNA replication, transcription, and recombination, making it a key target for cancer chemotherapy[1]. While camptothecin and its analogs have been successful in the clinic, their limitations, such as lactone ring instability and susceptibility to drug resistance mechanisms, have driven the search for novel non-camptothecin inhibitors[2]. This compound emerged from these efforts as a promising indolocarbazole-based compound with a distinct pharmacological profile[3][4].

Chemical Structure and Properties

This compound is a derivative of the indolocarbazole antitumor agent NB-506[4][5]. Its chemical structure is distinct from the pentacyclic ring structure of camptothecins.

-

Chemical Name: 13-[(1,3-dihydroxypropan-2-yl)amino]-6,20-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.0²,¹⁰.0⁴,⁹.0¹¹,¹⁵.0¹⁷,²²]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

-

Molecular Formula: C₂₉H₂₈N₄O₁₁

-

Molecular Weight: 608.55 g/mol

Mechanism of Action

This compound exerts its cytotoxic effects by poisoning topoisomerase I. The proposed mechanism involves the following steps:

-

Binding to the Topoisomerase I-DNA Complex: this compound intercalates into DNA at the site of topoisomerase I cleavage[2].

-

Stabilization of the Cleavable Complex: It traps the enzyme in a covalent complex with DNA by preventing the re-ligation of the single-strand break[3][4]. The DNA-topoisomerase I complexes induced by this compound are more stable than those induced by camptothecin[4].

-

Generation of DNA Lesions: The collision of the replication fork with the stabilized cleavable complex leads to the formation of irreversible double-strand DNA breaks[1].

-

Induction of Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest, typically at the S and G2/M phases, and subsequent induction of apoptosis[6][7][8].

dot

References

- 1. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Irinotecan induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayo.edu [mayo.edu]

Preclinical Pharmacology of Edotecarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edotecarin (formerly J-107088) is a potent, second-generation indolocarbazole derivative that acts as a topoisomerase I inhibitor. Its distinct chemical structure and mechanism of action differentiate it from the camptothecin class of topoisomerase I inhibitors. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo findings. Detailed methodologies for the pivotal experiments are provided to facilitate the replication and extension of these studies. Quantitative data are presented in structured tables for clear comparison, and key cellular and experimental pathways are visualized using diagrams to enhance understanding.

Introduction

This compound is a synthetic indolocarbazole that has demonstrated significant antitumor activity in a range of preclinical models.[1] It functions by targeting topoisomerase I, an essential enzyme involved in DNA replication and transcription.[2] By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces single-strand DNA breaks, leading to cell cycle arrest and apoptosis.[2] This guide delves into the core preclinical data that have characterized the pharmacological profile of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by poisoning topoisomerase I. The catalytic cycle of topoisomerase I involves the cleavage of one DNA strand, allowing for the relaxation of supercoiled DNA, followed by the religation of the cleaved strand. This compound intercalates into the DNA at the site of the topoisomerase I-DNA complex, stabilizing this "cleavable complex."[2] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these stabilized complexes, irreversible double-strand breaks occur, triggering downstream signaling pathways that result in cell cycle arrest and apoptosis.[2] Notably, the DNA-topoisomerase I complexes induced by this compound are more stable than those formed by camptothecin.[2]

Figure 1: Mechanism of action of this compound.

In Vitro Studies

Topoisomerase I Inhibition

This compound is a potent inhibitor of topoisomerase I, with a reported IC50 of 50 nM.[1]

A typical protocol to determine the topoisomerase I inhibitory activity of this compound involves a DNA cleavage assay.

-

DNA Substrate Preparation: A DNA substrate, such as a supercoiled plasmid (e.g., pBR322) or a specific oligonucleotide, is radiolabeled, typically at the 3'-end with [α-³²P]dideoxyATP using terminal deoxynucleotidyl transferase.

-

Reaction Mixture: The reaction mixture contains the radiolabeled DNA substrate, purified human topoisomerase I, and varying concentrations of this compound in a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL bovine serum albumin).

-

Incubation: The reaction is incubated at 37°C for a defined period, for instance, 30 minutes, to allow for the formation of the cleavable complex.

-

Termination: The reaction is terminated by the addition of a stop solution containing SDS and proteinase K to digest the topoisomerase I.

-

Electrophoresis: The DNA products are separated by electrophoresis on a denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA bands. An increase in the amount of cleaved (linearized) DNA with increasing concentrations of this compound indicates the stabilization of the topoisomerase I-DNA cleavable complex.

Cytotoxicity against Cancer Cell Lines

This compound has demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| Panel of 31 Human Cancer Cell Lines | Various | 0.0015 - 0.39 |

Data compiled from multiple sources.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL for solid tumor lines) and allowed to adhere overnight.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Studies

Antitumor Efficacy in Xenograft Models

This compound has shown significant antitumor activity in various human tumor xenograft models in immunocompromised mice.

Table 2: In Vivo Antitumor Activity of this compound

| Xenograft Model | Cancer Type | Dosing Schedule | Result |

| HCT-116 | Colon | 3 - 100 mg/kg, weekly | Tumor growth delays ranging from 10.45 to 24.83 days.[1] |

| SKBR-3 | Breast | 30 and 150 mg/kg (single dose and weekly) | Significant antitumor activity. |

| D-456MG (intracranial) | Glioma | Not specified | 83% increase in survival.[1] |

Data compiled from multiple sources.

References

Methodological & Application

Edotecarin In Vitro Assay Protocols for Cancer Cell Lines: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edotecarin is a potent, non-camptothecin topoisomerase I inhibitor belonging to the indolocarbazole class of compounds.[1] It exerts its anticancer activity by stabilizing the covalent complex between topoisomerase I and DNA, leading to single-strand DNA breaks, inhibition of DNA replication, and ultimately, tumor cell death.[1][2] Preclinical studies have demonstrated its efficacy in a variety of cancer models, including breast, colon, lung, and gastric cancers.[1] This document provides detailed application notes and protocols for key in vitro assays to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action: Topoisomerase I Inhibition

This compound's primary mechanism of action is the inhibition of DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By binding to the enzyme-DNA complex, this compound prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. This disruption of DNA integrity triggers downstream cellular processes, including cell cycle arrest and apoptosis.

Below is a diagram illustrating the simplified signaling pathway of this compound's action.

Caption: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by the Sulforhodamine B (SRB) assay after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) |

| A2780 | Ovarian Cancer | 6.5[2] |

| DLD-1 | Colorectal Cancer | 840[2] |

| GLC4 | Small Cell Lung Cancer | 0.8[2] |

| MKN-45 | Gastric Cancer | 70[2] |

| NCI-H460 | Non-Small Cell Lung Cancer | 193[2] |

| P388/S | Murine Leukemia | 4.8[2] |

Experimental Protocols

Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol outlines the determination of cell viability following this compound treatment using the SRB assay, which measures total protein content.

Workflow Diagram:

Caption: Experimental workflow for the SRB cytotoxicity assay.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid

-

10 mM Tris base solution

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into 96-well plates at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range based on the known IC50 values (e.g., 0.1 nM to 10 µM).

-

Include a vehicle control (DMSO) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plates for 72 hours.[2]

-

-

Cell Fixation:

-

Gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

-

Incubate the plates at 4°C for 1 hour.[3]

-

-

Staining:

-

Carefully discard the supernatant.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.[3]

-

-

Washing and Solubilization:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]

-

-

Data Acquisition:

-

Shake the plates for 5-10 minutes on a shaker.

-

Read the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic cells using flow cytometry after staining with Annexin V-FITC and PI.

Workflow Diagram:

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

6-well plates or culture flasks

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates or culture flasks at a density that will not exceed 80-90% confluency by the end of the experiment.

-

Allow cells to attach overnight.

-

Treat cells with this compound at concentrations around the IC50 value for 24 to 48 hours. Include appropriate controls.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[5]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1X Binding Buffer to each tube.[6]

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately by flow cytometry.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution by flow cytometry after staining cellular DNA with propidium iodide.

Workflow Diagram:

Caption: Experimental workflow for cell cycle analysis using PI staining.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

6-well plates or culture flasks

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol

-

PI/RNase staining buffer

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates or culture flasks.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes or store at -20°C overnight.[7]

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI/RNase staining buffer.

-

Incubate for 15-30 minutes at room temperature in the dark.[7]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use software (e.g., ModFit, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Topoisomerase I DNA Cleavage Assay

This assay determines the ability of this compound to stabilize the topoisomerase I-DNA cleavage complex.

Workflow Diagram:

Caption: Experimental workflow for the Topoisomerase I DNA cleavage assay.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

10X Topoisomerase I reaction buffer

-

This compound stock solution

-

Stop solution (e.g., containing SDS and proteinase K)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing 10X Topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and various concentrations of this compound.

-

Add purified human Topoisomerase I enzyme to initiate the reaction. The final reaction volume is typically 20 µL.

-

Include a no-drug control and a no-enzyme control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.[8]

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding the stop solution.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

An increase in the amount of nicked (linear) DNA in the presence of this compound indicates the stabilization of the cleavage complex.

-

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. kumc.edu [kumc.edu]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Synergistic Effect of Edotecarin and Cisplatin in Ovarian Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract